

physical properties of 4,4-Dimethyl-1-pentene

(boiling point, melting point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethyl-1-pentene

Cat. No.: B7779939

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 4,4-Dimethyl-1-pentene

This guide provides a comprehensive overview of the key physical properties of **4,4-Dimethyl-1-pentene**, tailored for researchers, scientists, and professionals in drug development. The document outlines its boiling point, melting point, and density, supported by experimental methodologies and data visualization.

Core Physical Properties

4,4-Dimethyl-1-pentene, an alkene with the chemical formula C₇H₁₄, is a colorless liquid at room temperature.^{[1][2]} Its physical characteristics are crucial for its handling, application, and integration into various chemical processes.

Quantitative Data Summary

The physical properties of **4,4-Dimethyl-1-pentene** are summarized in the table below, providing a clear and concise reference.

Physical Property	Value	Conditions
Boiling Point	72 - 73 °C	At standard atmospheric pressure
Melting Point	-137 °C	At standard atmospheric pressure
Density	0.682 - 0.688 g/mL	At 25 °C

Note: The slight variations in reported values can be attributed to different experimental conditions and measurement purities.

Detailed Physical Characteristics

Boiling Point: The boiling point of **4,4-Dimethyl-1-pentene** is consistently reported in the range of 72°C to 73°C at standard atmospheric pressure.[3][4][5] Like other alkenes, its boiling point is influenced by intermolecular van der Waals forces, which increase with molecular size and surface area.[6]

Melting Point: The melting point of this compound is -137°C.[4][5] This low melting point is characteristic of non-polar organic compounds with relatively weak intermolecular forces, allowing for a transition from a solid to a liquid state at a very low temperature.

Density: The density of **4,4-Dimethyl-1-pentene** is approximately 0.683 g/mL at 25°C.[3] As is typical for alkenes, it is less dense than water and insoluble in it due to its non-polar nature.[6]

Experimental Protocols

The determination of these physical properties relies on established laboratory techniques. The following are generalized methodologies for ascertaining the boiling point, melting point, and density of a liquid organic compound like **4,4-Dimethyl-1-pentene**.

Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[7]

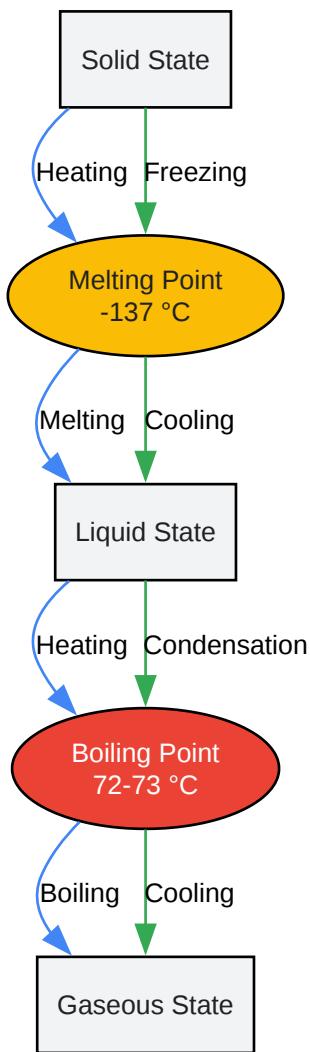
- Sample Preparation: A small amount of the liquid is placed in a small test tube (Durham tube), which is then attached to a thermometer. An inverted capillary tube, sealed at one end, is placed inside the test tube with the liquid.
- Apparatus Setup: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath through convection.
- Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.^[7] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.
- Measurement: The heat source is then removed, and the oil bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the liquid just begins to enter the inverted capillary tube. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the melting point can be determined using a melting point apparatus.^{[8][9]} While **4,4-Dimethyl-1-pentene** is a liquid at room temperature, this general procedure is fundamental in physical property determination.

- Sample Preparation: A small amount of the solid substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.^[10]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.^[8]
- Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.^[8] For a pure compound, this range is typically narrow (0.5-1.5°C).

Density Determination (Pycnometer Method)


The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise volume.

- Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.
- Mass of Pycnometer with Sample: The pycnometer is filled with **4,4-Dimethyl-1-pentene**, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured. The temperature of the liquid should be recorded.
- Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is measured at the same temperature.
- Calculation: The density of the liquid is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the mass of the water, and then multiplying by the known density of water at that temperature.

Visualization of Physical States

The following diagram illustrates the relationship between the temperature and the physical state of **4,4-Dimethyl-1-pentene**, highlighting its melting and boiling points.

Physical States of 4,4-Dimethyl-1-pentene vs. Temperature

[Click to download full resolution via product page](#)

Caption: State transitions of **4,4-Dimethyl-1-pentene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethylpent-1-ene | C7H14 | CID 12984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethyl-1-pentene | CymitQuimica [cymitquimica.com]
- 3. 4,4-Dimethyl-1-pentene 99 762-62-9 [sigmaaldrich.com]
- 4. 4,4-dimethyl-1-pentene [stenutz.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of 4,4-Dimethyl-1-pentene (boiling point, melting point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7779939#physical-properties-of-4-4-dimethyl-1-pentene-boiling-point-melting-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com